Introduction: The Strategic Importance of 2-Bromo-5-hexylthiophene
Introduction: The Strategic Importance of 2-Bromo-5-hexylthiophene
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-5-hexylthiophene
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-5-hexylthiophene is a pivotal building block in the fields of materials science and organic synthesis. Its structure, comprising a thiophene ring functionalized with a bromine atom and a hexyl chain, offers a unique combination of reactivity and processability. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex conjugated systems. Concurrently, the hexyl group imparts solubility in common organic solvents, a critical attribute for the fabrication of high-performance organic electronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established protocols and field-proven insights.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of 2-Bromo-5-hexylthiophene is essential for its effective handling, storage, and application in synthesis. The compound is typically a colorless to light yellow clear liquid.[1]
| Property | Value | Source(s) |
| CAS Number | 211737-28-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅BrS | [1][2][4] |
| Molecular Weight | 247.19 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | ~1.25 - 1.26 g/cm³ | [1][4] |
| Boiling Point | ~260 - 274 °C (atm) 86 °C (0.38 mmHg) | [1][2][4] |
| Flash Point | ~110 - 119 °C | [2][4] |
| Refractive Index (n20/D) | ~1.53 - 1.535 | [1][2] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene) | [4] |
Synthesis and Purification
The primary route to 2-Bromo-5-hexylthiophene involves the selective bromination of 2-hexylthiophene. The challenge in this synthesis lies in achieving mono-bromination at the 5-position, as over-bromination to 2,5-dibromo-3-hexylthiophene can occur.
Diagram: Synthetic Pathway
Caption: Synthesis of 2-Bromo-5-hexylthiophene via bromination.
Protocol: Synthesis via N-Bromosuccinimide (NBS)
This protocol describes a common method for the selective bromination of 2-hexylthiophene. The choice of a non-polar solvent and controlled temperature is critical to minimize the formation of di-brominated byproducts.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 2-hexylthiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction's exothermicity and selectivity.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in anhydrous THF/DMF dropwise over 1-2 hours. Maintaining a slow addition rate prevents localized high concentrations of NBS, which can lead to over-bromination.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Extraction: Extract the product into a non-polar organic solvent like diethyl ether or hexane. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification Insights
The crude product is typically purified by vacuum distillation or silica gel column chromatography. However, it is important to note that separating 2-Bromo-5-hexylthiophene from its isomers or the starting material can be challenging due to their similar polarities and boiling points.[5] High-purity (≥98%) is often required for polymerization and electronic applications.[1]
Chemical Reactivity: The Cornerstone of Its Utility
The utility of 2-Bromo-5-hexylthiophene stems from the reactivity of the C-Br bond, which readily participates in a variety of powerful C-C bond-forming reactions.
Diagram: Reactivity Map
Caption: Key cross-coupling reactions involving 2-Bromo-5-hexylthiophene.
A. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the most common transformations involving 2-Bromo-5-hexylthiophene. The Suzuki-Miyaura coupling, in particular, is extensively used to synthesize 5-aryl-2-hexylthiophenes, which are precursors to advanced materials.[6][7][8][9]
Causality in Experimental Design:
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a robust and frequently used catalyst for these couplings due to its stability and commercial availability.[6]
-
Base Selection: An inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is required to activate the boronic acid in the transmetalation step of the catalytic cycle.[6][9]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often optimal.[6] The organic solvent solubilizes the thiophene substrate and catalyst, while water dissolves the inorganic base, creating a biphasic system where the reaction occurs at the interface. The solvent choice can significantly impact the reaction yield.[6]
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for coupling 2-Bromo-5-hexylthiophene with an arylboronic acid.
-
Inert Atmosphere Setup: Add 2-Bromo-5-hexylthiophene (1 mmol), the desired arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄) (1.75 mmol) to a flame-dried Schlenk flask.[6]
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-4 mol%), to the flask under the inert atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.[6]
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours.[6]
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
B. Grignard Reagent Formation and GRIM Polymerization
Treatment of 2-Bromo-5-hexylthiophene with magnesium or via halogen-metal exchange with an alkylmagnesium chloride (e.g., tert-butylmagnesium chloride) forms the corresponding Grignard reagent.[10] This is the critical first step in the Grignard Metathesis (GRIM) polymerization to produce regioregular poly(3-hexylthiophene) (P3HT), a benchmark conductive polymer.[10]
Spectroscopic Characterization
Accurate structural confirmation is paramount. The following data are representative for 2-Bromo-5-hexylthiophene and its derivatives.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the molecule. Based on data from structurally similar compounds, the following assignments can be made.[11][12]
| Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration | Assignment |
| ~6.9-7.0 | d | 1H | Thiophene-H (at C4) |
| ~6.6-6.7 | d | 1H | Thiophene-H (at C3) |
| ~2.7-2.8 | t | 2H | α-CH₂ (adjacent to thiophene) |
| ~1.6-1.7 | quint | 2H | β-CH₂ |
| ~1.3-1.4 | m | 6H | -(CH₂)₃- |
| ~0.9 | t | 3H | -CH₃ |
¹³C NMR and Infrared (IR) Spectroscopy
While less commonly reported, ¹³C NMR and IR spectroscopy provide further structural validation.
-
¹³C NMR (Predicted): Key signals are expected for the carbon attached to bromine (C-Br) around 110-115 ppm and the carbons of the thiophene ring between 125-145 ppm. The aliphatic carbons of the hexyl chain will appear in the upfield region (14-32 ppm).
-
Infrared (IR) Spectroscopy: Expected characteristic absorption bands include C-H stretching from the alkyl chain (~2850-2960 cm⁻¹), C=C stretching from the thiophene ring (~1450-1550 cm⁻¹), and the C-Br stretch in the fingerprint region (~500-600 cm⁻¹).[12]
Applications in Organic Electronics and Drug Development
The primary application of 2-Bromo-5-hexylthiophene is as a monomer or precursor in the synthesis of π-conjugated materials.[1]
-
Organic Semiconductors: It is a key building block for synthesizing conjugated polymers like P3HT and various small molecules used in organic electronics.[1][10] The hexyl side chain is crucial for ensuring solubility and promoting favorable molecular packing in thin films, which directly impacts charge transport and device performance.[1][13]
-
Drug Development: Thiophene derivatives are known to possess a wide range of biological activities. Functionalized thiophenes synthesized from 2-Bromo-5-hexylthiophene have been investigated for their potential as anti-tumor, haemolytic, and anti-thrombolytic agents.[6][7][9][14]
Diagram: General Workflow for Cross-Coupling Applications
Caption: A generalized experimental workflow for cross-coupling reactions.[15]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed when handling 2-Bromo-5-hexylthiophene.
-
Hazard Identification: The compound may be harmful if swallowed and can cause skin and eye irritation.[16]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][16][17] Avoid contact with skin and eyes and prevent inhalation of vapors.[2][17]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[1][2][4] Keep the container tightly sealed to prevent exposure to moisture and air, which can cause degradation.[4] It should be stored under an inert atmosphere for long-term stability.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[16]
References
- 2-Bromo-5-Hexylthiophene Manufacturer & Supplier in China | High Purity CAS 55257-48-0. (n.d.). Bouling Chemical Co., Limited.
- Buy 2-BROMO-5-HEXYLTHIOPHENE Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). ECHEMI.
- 2-Bromo-5-hexylthiophene. (n.d.). Chem-Impex International.
- 2-Bromo-5-hexylthiophene | 211737-28-9. (n.d.). Sigma-Aldrich.
- 2-Bromo-5-hexylthiophene 211737-28-9. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2015). MDPI.
- 211737-28-9|2-Bromo-5-hexylthiophene|BLD Pharm. (n.d.). BLD Pharm.
- 2-Bromo-5-hexylthiophene 211737-28-9. (n.d.). TCI Deutschland GmbH.
- Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. (2015). Molecules.
- Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Bromo-5-(2-ethylhexyl)thiophene. (n.d.). Benchchem.
- Controlled synthesis of poly(3-hexylthiophene) in continuous flow. (2013). Beilstein Journal of Organic Chemistry.
- 2,5-Dibromo-3-hexylthiophene. (n.d.). AK Scientific, Inc.
- SUPPORTING INFORMATION - Macrocyclic Regioregular Poly(3-hexylthiophene): From Controlled Synthesis to Nanotubular Assemblies. (2012). ResearchGate.
- A Technical Guide to the Spectroscopic Data of 2-Bromo-3-hexyl-5-iodothiophene. (n.d.). Benchchem.
- Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. (2015). PubMed.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2015). MDPI.
- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2015). PMC - PubMed Central.
- SAFETY DATA SHEET - 2-Bromo-3-hexylthiophene. (2025). Fisher Scientific.
- 2-Bromo-3-hexylthiophene 97. (n.d.). Sigma-Aldrich.
- Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene? (2015). ResearchGate.
- 2-Bromo-5-decylthiophene | CAS Number 514188-72-8. (n.d.). Ossila.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 2-Bromo-5-hexylthiophene | 211737-28-9 [sigmaaldrich.com]
- 4. 2-Bromo-5-Hexylthiophene Manufacturer & Supplier in China | High Purity CAS 55257-48-0 | Applications, Safety, Specifications [chemheterocycles.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects | MDPI [mdpi.com]
- 7. psasir.upm.edu.my [psasir.upm.edu.my]
- 8. Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlled synthesis of poly(3-hexylthiophene) in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ossila.com [ossila.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. aksci.com [aksci.com]
